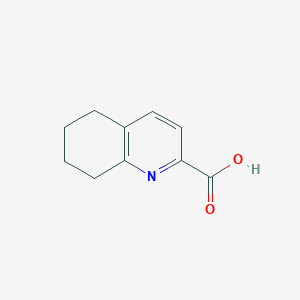

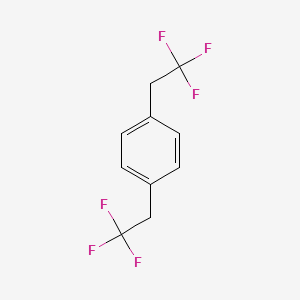

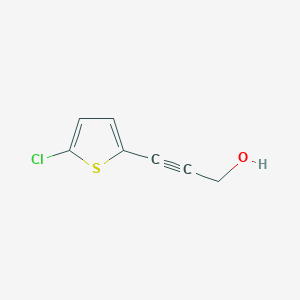

![molecular formula C23H12Br2N2 B3113734 Spiro[5H-cyclopenta[2,1-b:3,4-b']dipyridine-5,9'-[9H]fluorene], 2',7'-dibromo- CAS No. 198142-63-1](/img/structure/B3113734.png)

Spiro[5H-cyclopenta[2,1-b:3,4-b']dipyridine-5,9'-[9H]fluorene], 2',7'-dibromo-

Descripción general

Descripción

Spiro[5H-cyclopenta[2,1-b:3,4-b]]dipyridine-5,9'-[9H]fluorene], 2',7'-dibromo- is a synthetic organic compound that has been studied for its potential applications in various scientific research fields. This molecule has a unique structure, with a spirocyclic core consisting of a cyclopenta[2,1-b:3,4-b]dipyridine ring fused to a fluorene ring. This makes it a versatile compound for use in various research applications.

Aplicaciones Científicas De Investigación

Optoelectronic Material Applications

Research on spiro[fluorene-9,9′-xanthene] derivatives has shown promising applications in optoelectronic materials. A study by Xia and Zhao (2012) investigated a rhenium (I) complex containing a new spirodipyridine-type ligand, showcasing its potential for optoelectronic applications due to the π character of the HOMO and π* orbitals of the pyridine ligands, resulting in MLCT/LLCT characters in absorption bands (H. Xia & F. Zhao, 2012). This indicates the compound's utility in developing materials with specific electronic and optical properties.

Organic Electronics and Polymer Solar Cells

In the realm of organic electronics, particularly in polymer solar cells, the spiro[fluorene-9,9′-xanthene] and related structures have been applied as core components. Kadam et al. (2018) synthesized a three-dimensional small molecule non-fullerene electron acceptor combining spiro[fluorene-9,9′-xanthene] and cyanopyridone, demonstrating its effectiveness in bulk-heterojunction devices with improved device performance (Gajanan G. Kadam et al., 2018). This showcases the compound's contribution to enhancing the efficiency and performance of organic electronic devices.

Organosolubility and Optical Transparency in Polyimides

The synthesis and application of novel polyimides derived from spiro[fluorene-9,9′-xanthene] derivatives have been explored for their organosolubility and optical transparency. Zhang et al. (2010) prepared a series of new polyimides from a novel spiro skeleton bis(ether amine) monomer, demonstrating these polyimides' potential in creating transparent, flexible films with low moisture absorption and low dielectric constants, making them suitable for electronic and optoelectronic applications (Shujiang Zhang et al., 2010).

Mecanismo De Acción

Target of Action

The primary target of the compound “Spiro[5H-cyclopenta[2,1-b:3,4-b’]dipyridine-5,9’-[9H]fluorene], 2’,7’-dibromo-” is to serve as a hole-transporting material (HTM) in perovskite solar cells . The compound is used as the core and triarylamines as terminal units .

Mode of Action

The compound interacts with its targets by facilitating the transport of holes (positive charge carriers) in perovskite solar cells . This interaction results in an increase in the overall power conversion efficiency (PCE) of the solar cells .

Biochemical Pathways

The compound affects the energy conversion pathway in perovskite solar cells. By efficiently transporting holes, it enhances the flow of electric current, thereby improving the power conversion efficiency of the solar cells .

Pharmacokinetics

While the term “pharmacokinetics” typically applies to the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drugs in the body, in this context, it can be interpreted as the compound’s behavior within the solar cell system. The compound exhibits excellent stability and compatibility with the perovskite material, contributing to its high performance as a hole-transporting material .

Result of Action

The use of the compound as a hole-transporting material in perovskite solar cells leads to an excellent overall power conversion efficiency (PCE) of 13.4% without the use of any dopants and additives . Furthermore, the device based on the new HTM generated a slightly higher open circuit voltage (VOC) of 971 mV compared to a spiro-MeOTAD (VOC = 951 mV) based device .

Propiedades

IUPAC Name |

2',7'-dibromospiro[3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-8,9'-fluorene] | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H12Br2N2/c24-13-5-7-15-16-8-6-14(25)12-20(16)23(19(15)11-13)17-3-1-9-26-21(17)22-18(23)4-2-10-27-22/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOXOIMPMESDWAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C24C5=C(C=CC(=C5)Br)C6=C4C=C(C=C6)Br)C=CC=N3)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H12Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

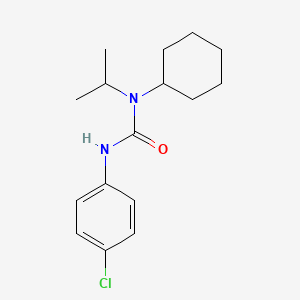

![(1R,3R,5R)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3113674.png)

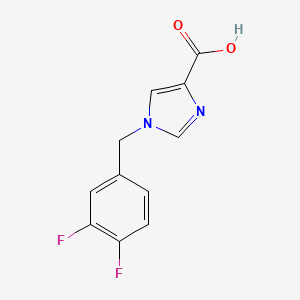

![1H-Indole-1-carboxylic acid, 2,3-dihydro-2-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B3113706.png)

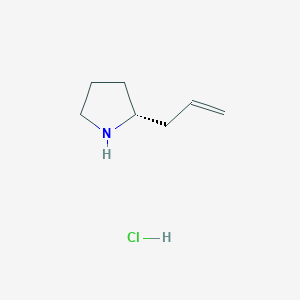

![2-[(2-Methoxyethyl)amino]acetonitrile](/img/structure/B3113738.png)

![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B3113756.png)